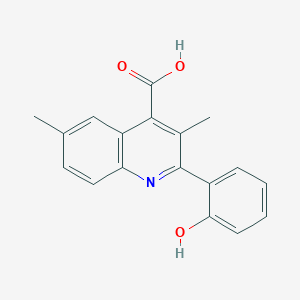![molecular formula C25H34N4O B6089675 4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MP-10 and is a potent dopamine D2/D3 receptor agonist.
Mecanismo De Acción
MP-10 acts as a potent agonist of dopamine D2/D3 receptors, which are G protein-coupled receptors that play a crucial role in the regulation of dopamine signaling. By binding to these receptors, MP-10 activates downstream signaling pathways that lead to increased dopamine release and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are primarily related to its impact on dopamine signaling. MP-10 has been shown to increase dopamine release in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine signaling is associated with various physiological effects, including improved motor function, enhanced motivation, and increased reward sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments include its potent and selective activity at dopamine D2/D3 receptors, which makes it an excellent tool for studying the dopamine receptor system. However, the limitations of using MP-10 include its potential for inducing dopamine receptor desensitization and downregulation, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MP-10, including the development of new and more potent dopamine receptor agonists, the exploration of novel therapeutic applications for MP-10 in neurological disorders, and the investigation of the mechanisms underlying the effects of MP-10 on dopamine signaling. Additionally, future studies may focus on the potential for MP-10 to induce dopamine receptor desensitization and downregulation and the development of strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form 4-chlorobenzamide. This intermediate is then reacted with 1-(2-phenylethyl)-3-piperidinylamine to produce the final product, MP-10.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MP-10 has been shown to have a significant impact on dopamine signaling, which is crucial for the regulation of movement, motivation, and reward. In pharmacology, MP-10 has been used as a tool to study the dopamine receptor system and its role in various physiological processes. In medicinal chemistry, MP-10 has been explored as a potential drug candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27-16-18-29(19-17-27)24-11-9-22(10-12-24)25(30)26-23-8-5-14-28(20-23)15-13-21-6-3-2-4-7-21/h2-4,6-7,9-12,23H,5,8,13-20H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKRDMROASVETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)

![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6089631.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)